- Synthesis of a Library of Iridium-Containing Dinuclear Complexes with Bridging PNNN and PNNP Ligands (BL), [LM(μ-BL)M'L']BF4. 1. Specific Synthesis of Isomeric Heterodinuclear Complexes with Switched Metal Arrangements, Organometallics, 2006, 25(6), 1344-1358
Cas no 92288-93-2 (Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate)
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate
- ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate
- ethyl 2,4-dioxo-4-pyridin-2-ylbutanoate
- 2,4-dioxo-4-pyridin-2-yl-butyric acid ethyl ester
- 4-(2-pyridyl)-2
- 4-(2-pyridyl)-2,4-dioxobutanoic acid ethyl ester
- 4-dioxobutanoic acid ethyl ester
- ethyl 4-(2-pyridyl)-2,4-dioxobutanoate
- ethyl 4-(pyridin-2-yl)-2,4-dioxobutyrate
- ethyldioxopyridinylbutanoate
- 2-Pyridinebutyric acid, α,γ-dioxo-, ethyl ester (7CI)
- Ethyl α,γ-dioxo-2-pyridinebutanoate
- DTXSID20479133
- 4-(2-Pyridyl)-2,4-dioxo butanoic acid ethyl ester
- J-520673
- W17769
- ethyl 4-(2-pyridyl)-2,4-dioxobutyrate
- DA-34381
- ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, AldrichCPR
- MFCD08056636
- ethyl 4-(2-pyridyl)-2, 4-dioxobutanoate
- SY027450
- AKOS000210401
- 5Z-0610
- ethyl 2,4-dioxo-4-(2-pyridyl)butanoate
- FBIPIHMTJUPZJB-UHFFFAOYSA-N
- SCHEMBL1065225
- 92288-93-2
- Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate
-
- MDL: MFCD08056636
- Inchi: 1S/C11H11NO4/c1-2-16-11(15)10(14)7-9(13)8-5-3-4-6-12-8/h3-6H,2,7H2,1H3
- InChI Key: FBIPIHMTJUPZJB-UHFFFAOYSA-N
- SMILES: O=C(C(CC(C1C=CC=CN=1)=O)=O)OCC
Computed Properties
- Exact Mass: 221.06900
- Monoisotopic Mass: 221.06880783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 73.3Ų
Experimental Properties
- Melting Point: 70-72°
- PSA: 73.33000
- LogP: 0.78660
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B124770-50mg |
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate |
92288-93-2 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B124770-100mg |
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate |
92288-93-2 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B124770-500mg |
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate |
92288-93-2 | 500mg |
$ 160.00 | 2022-06-07 | ||
| Matrix Scientific | 044960-1g |
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, >95% |
92288-93-2 | >95% | 1g |
$151.00 | 2023-09-09 | |
| Matrix Scientific | 044960-500mg |
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, >95% |
92288-93-2 | >95% | 500mg |
$118.00 | 2023-09-09 | |
| Matrix Scientific | 044960-5g |
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, >95% |
92288-93-2 | >95% | 5g |
$332.00 | 2023-09-09 | |
| Chemenu | CM173494-5g |
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate |
92288-93-2 | 95% | 5g |
$311 | 2021-08-05 | |
| Alichem | A029184950-5g |
Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate |
92288-93-2 | 95% | 5g |
$400.00 | 2023-08-31 | |
| Apollo Scientific | OR470834-1g |
Ethyl 2,4-Dioxo-4-(2-pyridyl)butanoate |
92288-93-2 | 1g |
£124.00 | 2025-02-20 | ||
| Apollo Scientific | OR470834-5g |
Ethyl 2,4-Dioxo-4-(2-pyridyl)butanoate |
92288-93-2 | 5g |
£370.00 | 2025-02-20 |
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Production Method
Production Method 1
1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt
Production Method 2
- DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis, Journal of Medicinal Chemistry, 2021, 64(21), 16159-16176
Production Method 3
1.2 0 °C; 18 h, rt
- ATF6 inhibitors and uses thereof as therapeutic agents for treatment of viral infections, neurodegenerative diseases, vascular diseases, or cancer, World Intellectual Property Organization, , ,
Production Method 4
- Preparation of pyrazole derivatives as antiplatelet aggregation agents for the treatment of ischemic diseases, World Intellectual Property Organization, , ,
Production Method 5
- Novel pyrazole acid derivatives, process for their preparation, their use as drugs, and pharmaceutical compositions containing them, World Intellectual Property Organization, , ,
Production Method 6
1.2 Reagents: Hydrochloric acid Solvents: Water
- Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors, Acta Pharmaceutica Sinica B, 2020, 10(3), 512-528
Production Method 7
1.2 Reagents: Hydrochloric acid Solvents: Water
- Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors, ACS Medicinal Chemistry Letters, 2012, 3(8), 678-682
Production Method 8
1.2 Solvents: Toluene ; 50 °C; 15 min, reflux
1.3 Solvents: Ethanol ; reflux
- Rational design of 2-pyrrolinones as inhibitors of HIV-1 integrase, Bioorganic & Medicinal Chemistry Letters, 2011, 21(22), 6724-6727
Production Method 9
1.2 Reagents: Water
- Preparation of pyrrolopyrazolones as modulators of FPR1 and methods of using the same, World Intellectual Property Organization, , ,
Production Method 10
- Improved replicon cellular activity of non-nucleoside allosteric inhibitors of HCV NS5B polymerase: From benzimidazole to indole scaffolds, Bioorganic & Medicinal Chemistry Letters, 2006, 16(19), 4987-4993
Production Method 11
- Five-membered heterocyclic amides WNT pathway inhibitor, World Intellectual Property Organization, , ,
Production Method 12
- Heteroaromatic bicyclic compound and application antiviral agent for treating RSV, China, , ,
Production Method 13
- Preparation of 1-(3-pyridyl or 3-pyridazinyl)-5-heterocyclylpyrazole derivatives as platelet aggregation inhibitors, World Intellectual Property Organization, , ,
Production Method 14
- Preparation of pyrazole carboxamide derivatives as platelet aggregation inhibitors for treatment of ischemia, World Intellectual Property Organization, , ,
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Raw materials
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Preparation Products
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Suppliers
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Related Literature
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate (CAS No. 92288-93-2): A Comprehensive Overview
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate, identified by its CAS number 92288-93-2, is a significant compound in the realm of chemical and pharmaceutical research. This compound, featuring a complex structure that includes a pyridinyl group and a dioxo moiety, has garnered attention due to its potential applications in various scientific domains. The synthesis and characterization of this molecule have been subjects of extensive study, contributing to a deeper understanding of its chemical properties and functionalities.
The molecular structure of Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate consists of an ester group attached to a butanoic acid backbone, with the pyridinyl group positioned at the fourth carbon. This arrangement imparts unique reactivity and binding capabilities, making it a valuable candidate for further exploration in medicinal chemistry. The presence of the dioxo group enhances its electrophilicity, which is crucial for various biochemical interactions.
Recent research has highlighted the compound's potential in the development of novel pharmaceutical agents. Specifically, studies have demonstrated its efficacy in inhibiting certain enzymes that are implicated in inflammatory and oxidative stress-related diseases. The pyridinyl moiety, in particular, has been found to interact favorably with biological targets, suggesting its utility in designing targeted therapies.
In addition to its pharmacological applications, Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate has shown promise in material science. Its unique chemical properties make it suitable for use in organic synthesis and as a building block for more complex molecules. The ability to modify its structure allows researchers to fine-tune its properties for specific applications, such as in the development of advanced polymers or liquid crystals.
The synthesis of Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and purity. These methods not only enhance the efficiency of production but also allow for the introduction of functional groups that can further tailor the compound's properties.
One of the most intriguing aspects of Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate is its potential role in drug discovery. Researchers have been exploring its interactions with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies have indicated that it may have therapeutic effects on conditions such as neurodegenerative disorders and cardiovascular diseases. These findings have spurred further investigation into its mechanisms of action and potential clinical applications.
The compound's stability under different conditions is another area of interest. Studies have examined its behavior under various pH levels, temperatures, and solvent systems to understand how these factors influence its reactivity and functionality. Such information is crucial for optimizing its use in pharmaceutical formulations and ensuring its efficacy in biological environments.
From a computational chemistry perspective, Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate has been subjected to extensive molecular modeling studies. These simulations have provided insights into its electronic structure and intermolecular interactions, which are essential for rational drug design. By leveraging computational tools, researchers can predict how this compound will behave within complex biological systems, thereby accelerating the drug discovery process.
The environmental impact of Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate is also a consideration in its development. Efforts have been made to ensure that its synthesis and application are environmentally sustainable. Green chemistry principles have been applied to minimize waste and reduce energy consumption during production processes. This aligns with broader efforts in the pharmaceutical industry to develop sustainable practices that are both effective and eco-friendly.
In conclusion, Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate (CAS No. 92288-93-2) is a multifaceted compound with significant potential in pharmaceuticals and material science. Its unique structure and reactivity make it a valuable tool for researchers exploring new therapeutic agents and advanced materials. As scientific understanding continues to evolve, this compound is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine and technology.
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